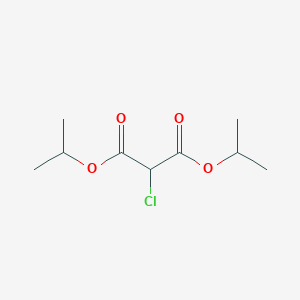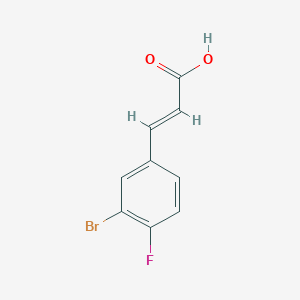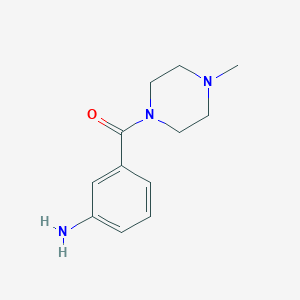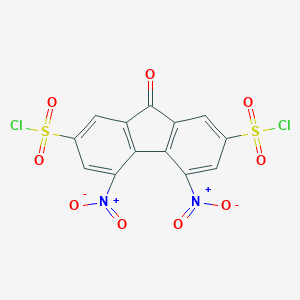
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is a chemical compound that has been extensively used in scientific research due to its unique properties. This compound is also known as DNFDSC and is used in various biochemical and physiological studies. DNFDSC is a highly reactive compound that is used in the synthesis of various other compounds.
Mécanisme D'action
DNFDSC is a highly reactive compound that reacts with various functional groups such as amines, hydroxyls, and thiols. The reaction of DNFDSC with these functional groups produces a fluorescent compound that can be used in various studies such as enzyme kinetics and protein-protein interactions.
Effets Biochimiques Et Physiologiques
DNFDSC has been used in various biochemical and physiological studies to understand the mechanism of action of various enzymes and proteins. This compound is used to study the binding affinity of various ligands to proteins and enzymes. DNFDSC is also used to study the kinetics of various enzymatic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
DNFDSC is a highly reactive compound that has various advantages and limitations for lab experiments. The advantages of using DNFDSC in lab experiments include its high reactivity, specificity, and sensitivity. However, the limitations of using DNFDSC in lab experiments include its toxicity, instability, and low solubility.
Orientations Futures
There are various future directions for the use of DNFDSC in scientific research. One future direction is the development of new fluorescent dyes and enzyme inhibitors using DNFDSC as a starting material. Another future direction is the use of DNFDSC in the development of new diagnostic tools for various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DNFDSC is a highly reactive compound that has been extensively used in scientific research. This compound is used in the synthesis of various other compounds and is also used as a reagent in various biochemical and physiological studies. DNFDSC has various advantages and limitations for lab experiments, and there are various future directions for the use of this compound in scientific research.
Méthodes De Synthèse
The synthesis of DNFDSC involves the reaction of 4,5-dinitrofluorenone with sulfuric acid and chlorosulfonic acid. The reaction takes place under controlled conditions and produces a highly reactive compound that is purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
DNFDSC has been extensively used in scientific research due to its unique properties. This compound is used in the synthesis of various other compounds such as fluorescent dyes and enzyme inhibitors. DNFDSC is also used as a reagent in various biochemical and physiological studies.
Propriétés
IUPAC Name |
4,5-dinitro-9-oxofluorene-2,7-disulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl2N2O9S2/c14-27(23,24)5-1-7-11(9(3-5)16(19)20)12-8(13(7)18)2-6(28(15,25)26)4-10(12)17(21)22/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTSDYIBTIKQHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl2N2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371272 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride | |
CAS RN |
192208-60-9 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

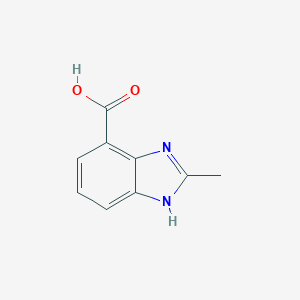
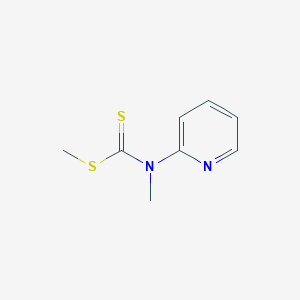



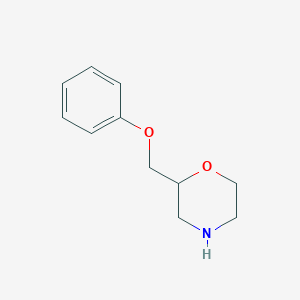
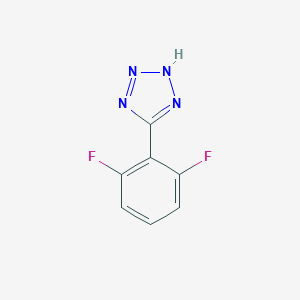
acetic acid](/img/structure/B66199.png)

